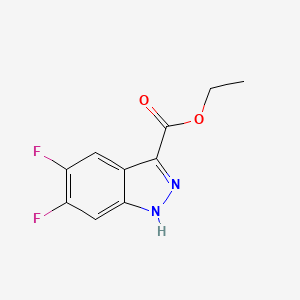

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate

Descripción

Chemical Identity and Structural Characteristics

This compound possesses a well-defined molecular identity with the Chemical Abstracts Service number 885279-04-9 and molecular formula C₁₀H₈F₂N₂O₂. The compound exhibits a molecular weight of 226.18 grams per mole, positioning it within the typical range for pharmaceutical intermediates and bioactive molecules. The International Union of Pure and Applied Chemistry name for this compound is this compound, reflecting its systematic nomenclature based on the parent indazole structure with specific substitution patterns.

The structural architecture of this molecule features a fused bicyclic indazole core consisting of a benzene ring fused to a pyrazole ring, with two fluorine atoms strategically positioned at the 5 and 6 positions of the benzene portion. The ethyl ester functional group is attached at the 3-position of the indazole ring, providing both synthetic versatility and potential for biological activity modulation. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C1=NNC2=CC(=C(C=C21)F)F, which accurately describes the connectivity and substitution pattern of the molecule.

Table 1: Fundamental Chemical Properties of this compound

The three-dimensional molecular geometry reveals important conformational characteristics that influence the compound's chemical behavior and biological activity potential. The presence of fluorine atoms at the 5 and 6 positions creates a unique electronic environment that enhances the compound's stability and modifies its interaction with biological targets. X-ray crystallography and computational modeling techniques have been employed to predict and validate the compound's interaction with various biological targets, providing insights into its potential therapeutic applications.

The indazole scaffold itself represents a privileged structure in medicinal chemistry, characterized by its nitrogen-containing heterocyclic framework that enables diverse chemical modifications and biological activities. The specific positioning of the difluoro substitution pattern in this compound creates an electron-withdrawing environment that can significantly influence both chemical reactivity and pharmacological properties. This structural feature distinguishes it from other indazole derivatives and contributes to its unique profile as a research compound.

Historical Development and Academic Significance

The development of this compound reflects the broader evolution of fluorinated heterocyclic chemistry and its applications in pharmaceutical research. The compound was first documented in chemical databases in 2014, representing a relatively recent addition to the repertoire of fluorinated indazole derivatives available for research purposes. This timing coincides with the increased recognition of fluorine's unique properties in enhancing drug-like characteristics, including metabolic stability, bioavailability, and target selectivity.

The academic significance of this compound stems from its position within the growing field of fluorinated pharmaceutical intermediates, where researchers have increasingly recognized the value of strategic fluorine incorporation in drug design. Fluorinated compounds have garnered attention due to their unique chemical properties, including enhanced lipophilicity, altered electronic properties, and improved metabolic stability compared to their non-fluorinated counterparts. The specific 5,6-difluoro substitution pattern represents an optimization strategy aimed at maximizing these beneficial effects while maintaining synthetic accessibility.

Research into indazole derivatives has expanded significantly over the past decade, with scientists investigating their potential applications across multiple therapeutic areas including oncology, inflammation, and infectious diseases. The fluorinated variants, exemplified by this compound, have emerged as particularly promising candidates due to their enhanced pharmacological profiles. Studies have demonstrated that fluorinated indazole derivatives often exhibit improved potency and selectivity compared to their non-fluorinated analogs, validating the strategic importance of fluorine incorporation in this chemical class.

The compound's academic relevance extends beyond its immediate pharmaceutical applications to include its role as a synthetic intermediate and chemical probe for biological studies. Researchers have utilized this compound and related derivatives to explore structure-activity relationships, investigate biological pathways, and develop new synthetic methodologies. The availability of well-characterized fluorinated indazole derivatives like this compound has facilitated systematic studies of how fluorine substitution patterns influence biological activity and chemical reactivity.

Position Within Indazole Derivative Research

This compound occupies a significant position within the broader landscape of indazole derivative research, serving as both a valuable synthetic intermediate and a lead compound for pharmaceutical development. The indazole core structure has been extensively investigated as a privileged scaffold in medicinal chemistry, with researchers identifying numerous derivatives that exhibit diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties.

The compound's position within this research framework is particularly notable due to its incorporation of multiple design elements that are commonly associated with enhanced pharmaceutical properties. The presence of fluorine atoms at the 5 and 6 positions creates an electron-withdrawing environment that can modulate the compound's interaction with biological targets, while the ethyl ester functionality provides opportunities for further chemical modification and prodrug strategies. This combination of features makes it an attractive starting point for medicinal chemistry optimization campaigns.

Recent advances in indazole-containing derivatives have highlighted the importance of strategic substitution patterns in achieving desired biological activities. Research has demonstrated that compounds with electron-withdrawing groups, such as fluorine atoms, often exhibit better biological activity than those with electron-donating groups, supporting the design rationale behind this particular compound. The 5,6-difluoro substitution pattern represents an optimized approach to achieving these beneficial effects while maintaining synthetic accessibility and chemical stability.

Table 2: Comparative Analysis of Indazole Derivative Research Trends

| Compound Class | Key Structural Features | Primary Research Applications | Representative Activities |

|---|---|---|---|

| Simple Indazoles | Unsubstituted core | Synthetic intermediates | Enzyme inhibition |

| Fluorinated Indazoles | Halogen substitution | Pharmaceutical development | Enhanced potency |

| Carboxylate Esters | Ester functionality | Prodrug strategies | Improved bioavailability |

| Difluoro Derivatives | Multiple fluorine atoms | Lead optimization | Metabolic stability |

The compound's research significance is further enhanced by its compatibility with various synthetic methodologies commonly employed in indazole chemistry. Standard synthetic approaches for indazole derivatives, including diazotization reactions and cyclization procedures, can be readily adapted for the preparation of this compound and its analogs. This synthetic accessibility has facilitated its incorporation into medicinal chemistry libraries and screening collections, expanding its potential for biological evaluation and lead discovery applications.

Propiedades

IUPAC Name |

ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-5-3-6(11)7(12)4-8(5)13-14-9/h3-4H,2H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEMIOUPWXULPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=CC(=C(C=C21)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647227 | |

| Record name | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-04-9 | |

| Record name | Ethyl 5,6-difluoro-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of the Indazole Core

The indazole core is typically synthesized via reductive cyclization methods. One established approach involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride at ambient temperature, which facilitates a formal reductive C(sp²)–H amination to form the indazole nucleus. This method provides a robust platform for further functionalization, including fluorination and esterification steps.

Esterification to Form Ethyl Ester

The carboxylic acid group at the 3-position of the indazole ring is converted into the ethyl ester through an esterification reaction. This is typically achieved by refluxing the acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under an inert atmosphere to prevent side reactions and is maintained at elevated temperatures (around 80°C) for extended periods (up to 24 hours) to ensure complete conversion.

Detailed Preparation Procedure and Reaction Data

A representative preparation method involves the following steps:

| Step | Reagents and Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | o-Nitrostyrene + TiCl₃ (aqueous), ambient temperature | Reductive cyclization to form indazole core | - | Mild conditions favor selective amination |

| 2 | Selectfluor or NFSI, controlled temperature | Electrophilic fluorination at 5,6-positions | - | Regioselective fluorination, avoids over-fluorination |

| 3 | Ethanol, H₂SO₄ (1.5 mL per 5 g substrate), 80°C, 24 h, inert atmosphere | Esterification of carboxylic acid to ethyl ester | 86% | Reaction under nitrogen to prevent oxidation; reflux |

This sequence was adapted from industrial and academic protocols emphasizing yield optimization and purity.

Nuclear Magnetic Resonance (NMR) Data Supporting Product Formation

- ^1H NMR (400 MHz, CDCl₃): Signals characteristic of the ethyl ester group appear as a quartet at δ 4.5 ppm (2H, CH₂) and a triplet at δ 1.43 ppm (3H, CH₃), confirming ester formation.

- Aromatic protons of the indazole ring appear between δ 7.15–7.78 ppm with splitting patterns consistent with fluorine substitution effects.

Industrial Scale Considerations

Industrial production of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate follows the same synthetic sequence but involves optimization of reaction parameters to maximize yield and purity while minimizing cost and environmental impact. Scale-up includes:

- Use of continuous flow reactors for reductive cyclization and fluorination to improve safety and reproducibility.

- Optimization of catalyst loading and reaction times for esterification to reduce energy consumption.

- Implementation of purification techniques such as crystallization or chromatography adapted for large-scale processes.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Indazole core synthesis | Reductive cyclization | o-Nitrostyrene + TiCl₃ (aq), RT | - | Mild, selective C(sp²)–H amination |

| Fluorination | Electrophilic fluorination | Selectfluor or NFSI, controlled temp | - | Regioselective fluorination |

| Esterification | Acid-catalyzed esterification | EtOH, H₂SO₄, 80°C, 24 h, inert atm | 86 | High yield, inert atmosphere needed |

Research Findings and Notes

- The presence of fluorine atoms at the 5 and 6 positions significantly enhances the chemical stability and potential biological activity of the compound.

- The use of aqueous titanium(III) chloride for reductive cyclization is advantageous due to its mild reaction conditions and high selectivity.

- Fluorination reagents such as Selectfluor and NFSI provide efficient and regioselective fluorination without harsh conditions.

- Esterification under acidic conditions with ethanol is a well-established method to obtain the ethyl ester with high yields.

- Industrial methods focus on reaction optimization and environmental considerations, ensuring scalability and sustainability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate undergoes various chemical reactions, including:

Substitution: The fluorine atoms on the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Fluorination Reagents: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

Oxidized Products: Compounds with additional oxygen-containing functional groups

Reduced Products: Compounds with reduced functional groups

Substituted Products: Compounds with different functional groups replacing fluorine atoms

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate serves as a crucial building block in the synthesis of novel pharmaceuticals. Its unique fluorinated structure enhances biological activity and stability, making it a valuable intermediate in developing anti-cancer agents.

Case Study: Antitumor Activity

Recent studies have evaluated the antiproliferative effects of indazole derivatives against cancer cell lines. For instance, one study reported that a derivative with similar structural characteristics exhibited an IC50 value of 5.15 µM against the K562 leukemia cell line, indicating potent anti-cancer activity with a selectivity index of 6.44 for normal cells . This suggests that this compound could also exhibit similar properties due to its structural similarities.

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. Its role in elucidating biological pathways is crucial for understanding potential therapeutic targets.

Material Science

The compound is explored for its potential applications in material science, particularly in developing advanced materials such as polymers and coatings. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance, which are desirable properties for industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound is investigated for its role in formulating agrochemicals. The compound's properties can enhance the efficacy of pesticides and herbicides, leading to improved crop yields while reducing environmental impacts .

Analytical Chemistry

This compound is also employed as a standard in analytical methods for detecting and quantifying similar compounds in complex mixtures. Its stability and distinct chemical characteristics make it suitable for use in various analytical applications .

Comparative Analysis of Indazole Derivatives

To illustrate the effectiveness of this compound compared to other indazole derivatives, the following table summarizes findings from recent studies:

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (Normal Cells) |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.44 |

| Other Indazole Derivative | K562 | 17.91 | 2.67 |

This table highlights the superior potency and selectivity of this compound compared to other derivatives tested against the same cancer cell line.

Mecanismo De Acción

The mechanism of action of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to modulation of biological activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound is part of a broader class of indazole-3-carboxylate derivatives. Below, we analyze its structural and functional distinctions from key analogs:

Ethyl 6-(Trifluoromethyl)-1H-Indazole-3-Carboxylate (CAS: 887576-98-9)

- Structural Difference : Substitution at position 6 with a trifluoromethyl (-CF₃) group instead of fluorine.

- Impact: The -CF₃ group increases molecular weight (MW: ~258.17 g/mol) and lipophilicity compared to the difluoro analog (MW: 226.18 g/mol). Trifluoromethyl groups are known to enhance metabolic resistance and binding affinity in medicinal chemistry applications .

- Similarity Score : 0.97 (indicating high structural overlap) .

Ethyl 5-Fluoro-1H-Indazole-3-Carboxylate (CAS: 1016-36-0)

- Structural Difference : Single fluorine substitution at position 3.

- Impact : The absence of a 6-fluoro substituent reduces steric hindrance and electronic effects. Safety data for this analog highlight standard handling precautions (e.g., inhalation risks), suggesting that difluoro substitution may alter reactivity or toxicity profiles .

- Similarity Score: Not explicitly calculated but structurally less complex than the difluoro variant.

Methyl 5-Methyl-1H-Indazole-3-Carboxylate (CAS: 858227-11-9)

- Structural Difference : Methyl group at position 5 and a methyl ester (vs. ethyl ester) at position 3.

- The methyl ester may also influence hydrolysis rates in biological systems .

- Similarity Score : 0.88 .

Comparative Data Table

Actividad Biológica

Ethyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS No. 885279-04-9) is a synthetic compound belonging to the indazole family, characterized by the presence of fluorine atoms at the 5 and 6 positions of the indazole ring. This structural modification enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . The presence of fluorine atoms significantly alters the electronic properties of the molecule, potentially increasing its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of indazole, including this compound, exhibit promising antitumor properties. For instance, a related compound demonstrated an IC50 value of 5.15 µM against the K562 cell line, indicating effective cytotoxicity. This study highlighted that the compound induced apoptosis in a dose-dependent manner by modulating apoptosis-related proteins such as Bcl-2 and Bax, and affecting cell cycle distribution .

Table 1: Antitumor Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induces apoptosis via Bcl-2/Bax modulation |

| Related Indazole Derivative | K562 | 17.91 | Similar apoptotic pathway |

Antiviral and Anti-inflammatory Properties

Indazoles are known for their antiviral and anti-inflammatory activities. This compound has been investigated for its potential therapeutic applications in treating viral infections and inflammatory conditions. The compound's structure suggests that it may inhibit viral replication or modulate inflammatory pathways, although specific studies on this compound are still limited .

Research Findings

A comprehensive review of indazole derivatives indicated that compounds with fluorine substitutions often exhibit enhanced biological activities compared to their non-fluorinated counterparts. This is particularly relevant for developing new drugs targeting various diseases, including cancer and viral infections .

Case Study: Indazole Derivatives in Cancer Treatment

In a recent case study focusing on indazole derivatives' antitumor effects, researchers synthesized various compounds and tested their efficacy against different cancer cell lines. The findings suggested that structural modifications significantly impact their biological activity. Notably, compounds with fluorine substitutions showed improved selectivity and potency .

Table 2: Comparative Analysis of Indazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (Normal Cells) |

|---|---|---|---|

| This compound | K562 | 5.15 | 6.44 |

| Other Indazole Derivative | K562 | 17.91 | 2.67 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 5,6-difluoro-1H-indazole-3-carboxylate, and what factors influence reaction yields?

- The compound can be synthesized via cyclocondensation of fluorinated precursors or through regioselective fluorination of indazole intermediates. Key parameters include temperature control (e.g., heating under nitrogen at 120°C to prevent decomposition) and reagent stoichiometry, particularly for fluorinating agents like DAST (diethylaminosulfur trifluoride) . Solvent choice (e.g., DMF for high-polarity reactions) and catalysts (e.g., sodium metabisulfite for imine formation) are critical for minimizing byproducts .

Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : , , and NMR are essential for confirming fluorination patterns and ester functionality. The NMR spectrum typically shows distinct doublets for 5,6-difluoro substitution .

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry. Software like SHELXL is widely employed for refinement, though discrepancies may arise due to twinning or weak diffraction data .

- HPLC-MS : Validates purity and detects trace impurities, particularly unreacted fluorinated intermediates .

Q. What handling and storage protocols are recommended to maintain the stability of this compound?

- Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to strong oxidizers (e.g., peroxides) and moisture. In case of spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to limit decomposition into hazardous byproducts (e.g., hydrogen fluoride) .

Advanced Research Questions

Q. How can researchers address contradictions in crystallographic data when refining the structure of this compound?

- Discrepancies often arise from software limitations (e.g., SHELXL’s handling of twinned data) or weak high-angle reflections. Validate refinements using independent programs (e.g., OLEX2) and cross-check with spectroscopic data. For twinned crystals, employ twin-law matrices and high-resolution datasets (≤1.0 Å) to improve accuracy .

Q. What strategies enhance regioselective fluorination in indazole derivatives to reduce competing side reactions?

- Use directing groups (e.g., carboxylates) to guide fluorine incorporation at the 5- and 6-positions. Microwave-assisted synthesis under controlled pressure (50–100 psi) improves reaction kinetics and selectivity. Post-fluorination quenching with aqueous NaHCO neutralizes residual HF, mitigating defluorination .

Q. How do structural modifications at the 3-carboxylate position impact the bioactivity of this compound, based on structure-activity relationship (SAR) studies?

- Replacement of the ethyl ester with bulkier groups (e.g., tert-butyl) reduces metabolic clearance but may decrease solubility. Conversely, hydrolysis to the free carboxylic acid enhances binding to targets like kinase enzymes but reduces cell permeability. SAR studies on analogous quinoline carboxylates suggest that electron-withdrawing groups (e.g., fluoro) at positions 5 and 6 improve potency against cancer cell lines .

Data Contradiction Analysis

Q. Why might biological activity data for this compound vary across studies, and how can these inconsistencies be resolved?

- Variations may stem from impurities (e.g., residual solvents like DMF) or differences in assay conditions (e.g., serum concentration in cell culture). Validate purity via HPLC (>98%) and standardize assay protocols (e.g., ATP-based viability assays for cytotoxicity). Cross-reference crystallographic data with computational docking models to confirm target engagement .

Methodological Considerations

Q. What computational tools are recommended for predicting the physicochemical properties of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.